Product packaging for 2-(Mercaptomethyl)benzenethiol(Cat. No.:CAS No. 66324-13-8)

2-(Mercaptomethyl)benzenethiol

Cat. No.: B8654531
CAS No.: 66324-13-8
M. Wt: 156.3 g/mol
InChI Key: KEVPOZNWOAVZCF-UHFFFAOYSA-N
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Description

Contextualization within Dithiol and Aromatic Thiol Chemistry

2-(Mercaptomethyl)benzenethiol is classified as an aromatic dithiol. Aromatic thiols are a class of organosulfur compounds where a sulfhydryl group (-SH) is directly attached to an aromatic ring. wikipedia.org They are known for their distinct reactivity, often participating in reactions such as oxidation to disulfides and alkylation to form thioethers. wikipedia.org The simplest aromatic thiol is thiophenol (C₆H₅SH). wikipedia.org

Dithiols, or polythiols, are organic compounds containing two or more thiol functional groups. mdpi.com The presence of multiple thiol groups imparts specific chemical properties, including the ability to form chelate complexes with metal ions and to participate in polymerization reactions. mdpi.comwikipedia.org this compound is structurally distinct from dithiols like benzene-1,2-dithiol, where both thiol groups are directly attached to the aromatic ring. wikipedia.org In this compound, one thiol is a benzenethiol (B1682325), while the other is a benzyl (B1604629) mercaptan, giving it a unique combination of aromatic and aliphatic thiol characteristics. This structural nuance influences its reactivity and the properties of its derivatives.

Significance as a Bifunctional Organosulfur Synthon

The bifunctional nature of this compound makes it a valuable synthon in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The two thiol groups of this compound exhibit different reactivities, allowing for selective chemical transformations. The aromatic thiol (benzenethiol) group is generally more acidic than the aliphatic thiol (benzyl mercaptan) group, which can be exploited for regioselective reactions.

This differential reactivity is crucial in the synthesis of complex molecules and materials. For instance, it can be used to create self-assembled monolayers (SAMs) on gold surfaces, where the thiol groups anchor the molecule to the substrate. researchgate.net The ability to selectively react one thiol group while leaving the other available for further functionalization is a key advantage in the design of molecular platforms and functional materials. researchgate.netresearchgate.net

Overview of Research Directions and Academic Relevance

The unique properties of this compound have led to its application in several active areas of research:

Coordination Chemistry : As a dithiol, it acts as a chelating ligand, forming stable complexes with various transition metals. researchgate.netwikipedia.orglibretexts.org These metal complexes are of interest for their potential catalytic activity and unique electronic properties. For example, a rhenium(V) complex of 2-(mercaptomethyl)thiophenol has been studied as a catalyst for oxygen atom transfer reactions. acs.org

Materials Science : The ability of this compound to form self-assembled monolayers on metal surfaces, particularly gold, is a significant area of investigation. researchgate.net These organized molecular layers have potential applications in electronics, sensing, and surface engineering. researchgate.net

Synthesis of Heterocycles : The compound serves as a precursor for the synthesis of sulfur-containing heterocyclic compounds. For example, it can be condensed with aldehydes and ketones to form dithianes. wikipedia.org

The academic relevance of this compound stems from its role as a model compound for studying the fundamental aspects of aromatic and aliphatic thiol chemistry, metal-sulfur interactions, and the principles of self-assembly. Its versatility ensures its continued importance in the development of new synthetic methodologies and advanced materials.

PropertyValue
Chemical Formula C₇H₈S₂
Molar Mass 156.26 g/mol
Synonyms 2-(Sulfanylmethyl)benzenethiol, Benzenemethanethiol, 2-mercapto-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8S2 B8654531 2-(Mercaptomethyl)benzenethiol CAS No. 66324-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66324-13-8

Molecular Formula

C7H8S2

Molecular Weight

156.3 g/mol

IUPAC Name

2-(sulfanylmethyl)benzenethiol

InChI

InChI=1S/C7H8S2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2

InChI Key

KEVPOZNWOAVZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS)S

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of 2 Mercaptomethyl Benzenethiol

Fundamental Reaction Pathways of Dithiols

Dithiols, organic compounds containing two thiol functional groups, exhibit a rich and varied reactivity profile. The specific behavior of any dithiol, including 2-(mercaptomethyl)benzenethiol, is governed by the interplay of the intrinsic chemistry of the thiol group and the influence of the molecular scaffold connecting the two sulfur atoms.

Thiol groups are known to participate in radical-mediated reactions, largely due to the relative weakness of the S-H bond. The homolytic bond dissociation energies for alkanethiols are approximately 87 kcal/mol, while for aromatic thiols like thiophenol, they are lower, around 79 kcal/mol, due to resonance stabilization of the resulting thiyl radical. nih.govresearcher.life This facilitates the formation of thiyl radicals (RS•) upon initiation by heat, UV light, or a radical initiator. nih.gov

Once formed, these thiyl radicals are key intermediates in chain reactions such as thiol-ene and thiol-yne additions. researcher.life In the thiol-ene reaction, the thiyl radical adds to an alkene (an "ene") in an anti-Markovnikov fashion to form a carbon-centered radical. mdpi.com This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. mdpi.com This process is highly efficient and is considered a "click" chemistry reaction due to its high yield, stereoselectivity, and rapid rate. mdpi.com

While specific studies on this compound in thiol-ene or thiol-yne reactions are not extensively detailed in the literature, its structure suggests a dual reactivity. It possesses both a benzylic thiol (-CH₂SH) and an aromatic thiol (thiophenol-like) group. The benzylic S-H bond would be expected to have a bond dissociation energy similar to alkanethiols, while the aromatic S-H bond would be weaker. researcher.life This difference could lead to selective radical formation or competitive reaction pathways depending on the reaction conditions.

The thiol group is acidic and can be deprotonated to form a thiolate anion (RS⁻). acs.org Thiolates are excellent nucleophiles, significantly more so than their corresponding thiols. researchgate.net This enhanced nucleophilicity allows them to participate in a wide range of reactions, including Sₙ2 substitutions, Michael additions to α,β-unsaturated carbonyls, and the opening of epoxides. researchgate.netmdpi.com

In the case of this compound, treatment with a base would generate a dithiolate anion. The relative acidity of the two thiol groups would determine the site of initial deprotonation. Generally, aromatic thiols are more acidic than alkyl thiols. Thus, the proton on the benzene (B151609) ring's thiol group is expected to be more acidic than the benzylic thiol proton. The resulting thiolate anions are potent nucleophiles. For instance, they can readily displace leaving groups in Sₙ2 reactions or add to polarized π-bonds. researchgate.net The formation of a dithiolate makes the compound a powerful bidentate nucleophile, capable of forming chelate rings with electrophiles or metal ions.

The chemical structure connecting the two thiol groups profoundly influences the reactivity of a dithiol. nih.gov Key factors include the strain of the resulting cyclic disulfide upon oxidation, the conformational freedom of the dithiol, and the proximity of the two thiol groups. nih.gov

For this compound, the ortho positioning of the mercaptomethyl and thiol groups on the benzene ring holds them in a specific spatial arrangement. This pre-organization is crucial for its function as a chelating ligand in coordination chemistry. Upon oxidation, it can form a seven-membered heterocyclic ring containing a disulfide bond.

The S-H bond dissociation energy (BDE) is a critical parameter for radical reactions. The BDE is influenced by the stability of the resulting thiyl radical. researcher.life For thiophenols, electron-donating substituents on the aromatic ring tend to decrease the S-H BDE by stabilizing the radical, while electron-withdrawing groups have the opposite effect. nih.govelectronicsandbooks.com In this compound, the mercaptomethyl group (-CH₂SH) at the ortho position acts as a substituent. Its electronic effect would modulate the S-H BDE of the aromatic thiol group compared to unsubstituted thiophenol. The benzylic S-H bond, in turn, is influenced by the adjacent aromatic ring system.

Reaction Kinetics and Catalytic Mechanisms

Complexes derived from this compound, often abbreviated as mtpH₂, have been shown to be effective catalysts, particularly in the context of oxygen atom transfer (OAT) reactions. Rhenium(V) complexes incorporating the dithiolate form of this ligand are of significant interest.

Rhenium(V) dithiolate complexes, such as MeReO(mtp)PPh₃, where mtp represents the dianion of this compound, serve as potent catalysts for OAT reactions, for example, the transfer of an oxygen atom from pyridine (B92270) N-oxides (PyO) to phosphines. acs.org Mechanistic studies reveal that the reaction does not proceed without the catalyst. The catalytic cycle involves the oxidation of the Re(V) center to a Re(VII) dioxo species, which then transfers an oxygen atom to the substrate. researcher.life

The kinetics of these catalytic reactions can be complex. For the OAT reaction from pyridine N-oxides to triphenylphosphine (B44618) (PPh₃) catalyzed by MeReO(mtp)PPh₃, the established rate law is: v = kₖ[catalyst][PyO]²[PPh₃]⁻¹ acs.org

This rate law indicates a second-order dependence on the concentration of the pyridine N-oxide and an inverse dependence on the phosphine (B1218219) concentration. acs.org The inverse dependence on [PPh₃] suggests that the phosphine ligand must dissociate from the rhenium center before the rate-controlling step. acs.org The second-order dependence on [PyO] implies a more complex mechanism than a simple oxygen transfer, possibly involving the formation of an intermediate adduct with the N-oxide. For the reaction involving 4-picoline N-oxide in benzene at 25.0 °C, the rate constant kₖ was determined to be (1.50 ± 0.05) × 10⁴ L mol⁻¹ s⁻¹. acs.org

Hammett analysis, which examines the effect of substituents on the reaction rate, provides further mechanistic insight. For substituted phosphines ((YC₆H₄)₃P), the reaction constant ρₖᴾ was found to be +1.03, consistent with phosphine predissociation. For substituted pyridine N-oxides, the reaction constant ρₖᴺ was -3.84, indicating that electron-donating groups on the pyridine N-oxide accelerate the reaction. acs.org

The catalytic cycle of these rhenium complexes often begins with ligand substitution or adduct formation. Dimeric rhenium(V) complexes, such as {PhSReO(mtp)}₂, must first be converted to active monomeric species by reaction with a ligand (L). nih.gov This monomerization process, {PhSReO(mtp)}₂ + 2L ⇌ 2[PhSReO(mtp)L], has been studied kinetically. nih.gov

The rate of monomerization depends on the nature of the incoming ligand. For ligands like 4-phenylpyridine, the reaction follows a two-term rate law, v = {kₐ[L] + kₑ[L]²}[dimer], proceeding almost entirely through the third-order pathway (the kₑ term). For the complex derived from this compound ({PhSReO(mtp)}₂), the rate constant for this pathway is significantly influenced by the nature of the dithiolate ligand. nih.gov

For phosphine ligands such as PPh₃, a different rate law is observed: v = kₐ[L]/{1 + κ[L]} × [dimer]. nih.gov This rate law is consistent with a mechanism involving the pre-equilibrium formation of an adduct between the dimer and the ligand.

The following interactive table summarizes the kinetic data for the monomerization of various {PhSReO(dt)}₂ dimers at 25.0 °C, highlighting the influence of the dithiolate (dt) ligand structure on the reaction rates. nih.gov

Kinetic Data for Monomerization of {PhSReO(dt)}₂ Complexes at 25.0 °C
Dithiolate Ligand (dt)Ligand (L)Rate ConstantValue
mtp (from this compound)4-Phenylpyridinekₑ (L² mol⁻² s⁻¹)5.8 x 10²
pdt (1,3-propanedithiolate)4-Phenylpyridinekₑ (L² mol⁻² s⁻¹)2.97 x 10³
edt (1,2-ethanedithiolate)4-Phenylpyridinekₑ (L² mol⁻² s⁻¹)4.62 x 10⁵
bdt (1,2-benzenedithiolate)4-Phenylpyridinekₑ (L² mol⁻² s⁻¹)3.87 x 10⁵
mtp (from this compound)PPh₃kₐ (L mol⁻¹ s⁻¹)9.64 x 10⁻²
mtp (from this compound)PPh₃κ (L mol⁻¹)1.87
pdt (1,3-propanedithiolate)PPh₃kₐ (L mol⁻¹ s⁻¹)3.43 x 10⁻²
pdt (1,3-propanedithiolate)PPh₃κ (L mol⁻¹)0.492

These data illustrate that the structure of the dithiolate ligand has a substantial impact on the kinetics of adduct formation and ligand substitution, which are crucial initial steps in many catalytic cycles involving these rhenium complexes. nih.gov

Electrophilic Functionalization of Thiol Groups

The thiol groups of this compound are inherently nucleophilic and readily react with a wide range of electrophiles. This reactivity allows for the selective functionalization of the sulfur atoms, leading to the formation of new carbon-sulfur or heteroatom-sulfur bonds. Common electrophilic functionalization reactions include S-alkylation with alkyl halides, S-acylation with acyl chlorides to form thioesters, and addition to Michael acceptors. More advanced methods, often utilizing photocatalysis, have been developed for reactions such as the difluoromethylation of aryl thiols. beilstein-journals.org The dual presence of a benzylic and an aromatic thiol group may allow for selective functionalization based on their differing steric environments and acidities.

The rate of electrophilic functionalization of the thiol groups in substituted analogues of this compound is significantly influenced by the electronic nature of substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship correlating reaction rates with substituent constants (σ). libretexts.org

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the nucleophilic attack of the thiol group on an electrophile, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the benzene ring increase the electron density on the sulfur atoms, enhancing their nucleophilicity and accelerating the reaction rate. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, reducing nucleophilicity and slowing the reaction. nih.gov

A Hammett analysis for such a reaction would be expected to yield a negative ρ value. A negative ρ indicates that the reaction is favored by increased electron density at the reaction center, confirming that the thiol acts as a nucleophile in the rate-determining step. nih.gov

Table 1: Hypothetical Hammett Correlation Data for the Alkylation of Substituted this compound

Substituent (X)Hammett Constant (σₚ)Relative Rate (kₓ/kₕ)log(kₓ/kₕ)
-OCH₃-0.275.80.76
-CH₃-0.173.20.51
-H0.001.00.00
-Cl0.230.4-0.40
-CN0.660.05-1.30
-NO₂0.780.02-1.70

This table contains illustrative data to demonstrate the Hammett principle.

The functionalization of the thiol groups proceeds through distinct reactive intermediates depending on the reaction mechanism.

Thiolate Anion: In nucleophilic reactions, particularly under basic conditions, the primary reactive intermediate is the thiolate anion (-S⁻). nih.gov The deprotonation of the neutral thiol (pKa ≈ 6-10 for aromatic and alkyl thiols) generates this much more powerful nucleophile, which is the species that attacks the electrophile. Given the two thiol groups in this compound, mono- and di-anions are possible.

Thiyl Radical: In reactions initiated by light or radical initiators, the key intermediate is the thiyl radical (-S•). beilstein-journals.org This neutral, electron-deficient species is highly reactive and drives radical chain processes.

Sulfonium (B1226848) Ion: In some reactions, such as the reaction with alkyl halides, the initial product is a sulfonium salt . While this is typically the final product, transient sulfonium species can also act as intermediates in more complex transformations.

Sulfur-centered Cation: In certain oxidative reactions, a sulfur-centered cation can be generated as a fleeting intermediate, which is then rapidly trapped by a nucleophile. beilstein-journals.org

Desulfurative Transformations in Organosulfur Chemistry

Desulfurative functionalization, which involves the cleavage of carbon-sulfur bonds, has emerged as a powerful strategy in organic synthesis. rsc.org This approach utilizes the unique reactivity of organosulfur compounds, leveraging the relative weakness of the C-S bond compared to C-O or C-C bonds to construct new molecular frameworks. nih.gov These transformations allow for the installation of new carbon-carbon or carbon-heteroatom bonds at the site of the original sulfur moiety.

Carbon-Sulfur Bond Cleavage Reactions

The cleavage of carbon-sulfur bonds in a molecule like this compound can be achieved through various methods, with the benzylic C(sp³)-S bond being generally more susceptible to cleavage than the more robust aryl C(sp²)-S bond. Electroreductive methods have proven effective for the selective cleavage of C(sp³)-S bonds in aryl alkyl thioethers. nih.govchemrxiv.org This process typically involves a single-electron transfer to the molecule, leading to the fragmentation of the C-S bond to generate an alkyl radical or a carbanion, which can be used in subsequent bond-forming reactions. researchgate.net

Transition-metal catalysis is another prominent strategy for C-S bond activation and cleavage. rsc.org Metals like nickel, palladium, and tungsten can insert into the C-S bond, forming a metal-thiolate complex that can then undergo further transformations such as reductive elimination or cross-coupling. nih.gov These methods are fundamental to hydrodesulfurization processes and have been adapted for a range of synthetic applications.

Incorporation of Carbon Dioxide via Desulfurative Carboxylation

A notable application of C-S bond cleavage is desulfurative carboxylation, which uses carbon dioxide (CO₂) as an inexpensive, abundant, and renewable C1 feedstock. alnoor.edu.iqresearchgate.net This transformation allows for the synthesis of carboxylic acids from organosulfur compounds. The general mechanism involves the reductive cleavage of a C-S bond to generate a carbon-centered nucleophile (e.g., a carbanion), which is then trapped by electrophilic CO₂. nih.gov

For this compound, a plausible pathway would involve the selective reductive cleavage of the weaker benzylic C-S bond. This would generate a benzyl (B1604629) carbanion intermediate, which could then react with CO₂ to form a new C-C bond, yielding a carboxylate upon workup. nih.gov This process effectively replaces a C-S bond with a C-COOH group, demonstrating a powerful method for utilizing both organosulfur compounds and CO₂ in value-added synthesis. mdpi.com

Coordination Chemistry and Ligand Design with 2 Mercaptomethyl Benzenethiol

Formation of Transition Metal Complexes

The soft sulfur donor atoms of 2-(mercaptomethyl)benzenethiol exhibit a strong affinity for soft transition metal ions, leading to the formation of stable dithiolate complexes. This reactivity has been notably explored with rhenium and other transition metals.

The reaction between this compound (mtpH2) and oxorhenium(V) precursors yields stable dimeric dithiolate complexes. Specifically, the compound {PhSReO(mtp)}2 can be synthesized by reacting mtpH2 with {(PhS)2ReO(μ-SPh)}2. nih.gov This reaction demonstrates the effective displacement of benzenethiolate (B8638828) ligands by the chelating mtp²⁻ ligand to form a more stable five-membered chelate ring. nih.gov

In dimeric oxorhenium(V) complexes bridged by ligands, two primary structural isomers are possible: syn and anti. These isomers are defined by the relative orientation of the terminal Re=O groups with respect to the plane of the bridging atoms. For the complex {PhSReO(mtp)}2, crystallographic analysis has confirmed that it adopts the syn geometry, which is the more commonly observed arrangement in similar dimeric structures. nih.gov In contrast, the related complex {ReO(μ-SPh)(bdt)}2, where bdtH2 is 1,2-benzenedithiol (B97157), was found to exist in the rare anti orientation. nih.gov

Table 1: Selected Crystallographic Data for Rhenium(V) Dithiolate Complexes

Compound Geometry Re=O distance (Å) Re-S (thiolate) distances (Å)
{PhSReO(mtp)}2 syn 1.675(3) 2.302(1) - 2.316(1)

This table is generated based on data presented in the source literature. nih.gov

The chelate effect, resulting from the formation of a five-membered ring upon coordination of the mtp²⁻ ligand, imparts significant thermodynamic stability to the resulting rhenium(V) complex. These dimeric complexes, such as {PhSReO(mtp)}2, can undergo monomerization reactions in the presence of coordinating ligands (L). nih.gov

The general reaction is: {PhSReO(dt)}2 + 2L ⇌ 2[PhSReO(dt)L]

Studies on the kinetics of these monomerization reactions reveal that the reactivity is influenced by the nature of the dithiolate ligand and the incoming coordinating ligand. For the reaction with 4-phenylpyridine, the rate law is given by v = {kₐ[L] + kₑ[L]²} x [{PhSReO(dt)}2]. nih.gov With phosphine (B1218219) ligands like PPh3, the rate law is v = kₐ[L]/{1 + κ[L]} x [{PhSReO(dt)}2]. nih.gov The rate constants for the mtp-containing complex compared to other dithiolates highlight the electronic and steric influences of the ligand backbone on the complex's reactivity. nih.gov

Table 2: Kinetic Data for Monomerization Reactions of {PhSReO(dt)}2 Complexes at 25.0 °C

Dithiolate (dt) Incoming Ligand (L) Rate Constant Value
mtp 4-phenylpyridine kₑ / L² mol⁻² s⁻¹ 5.8 x 10²
mtp PPh₃ kₐ / L mol⁻¹ s⁻¹ 9.64 x 10⁻²
mtp PPh₃ κ / L mol⁻¹ 1.87
pdt 4-phenylpyridine kₑ / L² mol⁻² s⁻¹ 2.97 x 10³

This table is generated based on data presented in the source literature. nih.gov

While the coordination chemistry of thiol-containing ligands with transition metals like nickel, cobalt, copper, and zinc is extensive, specific studies detailing the formation of complexes with this compound are not widely reported in the available literature. Research in this area tends to focus on other thiolates, such as 2-mercaptobenzothiazole (B37678) or various thiosemicarbazones, which form stable complexes with these metals. nih.govresearchgate.netnih.govnih.govamazonaws.com The general principles of coordination, however, suggest that this compound would readily form stable, neutral or anionic chelate complexes with Ni(II), Co(II), Cu(II), and Zn(II) through its two soft sulfur donor atoms.

Derivative Synthesis and Functionalization of 2 Mercaptomethyl Benzenethiol

Synthesis of Thiazolidine (B150603) Derivatives (e.g., 2-Mercaptomethyl Thiazolidines, MMTZs)

Thiazolidines are versatile heterocyclic motifs of significant interest in medicinal chemistry. nih.gov A notable class of derivatives synthesized from precursors related to 2-(mercaptomethyl)benzenethiol are the 2-mercaptomethyl-thiazolidines (MMTZs). nih.govnih.gov These compounds have been designed to mimic the interaction of certain enzymes with their substrates and have shown potent inhibitory activity against metallo-β-lactamases (MBLs), which are responsible for bacterial resistance to carbapenem (B1253116) antibiotics. nih.govrsc.orgresearchgate.net The MMTZ scaffold represents a synthetically accessible pharmacophore that can be readily prepared through straightforward condensation reactions. nih.gov

The formation of the thiazolidine ring is classically achieved through the condensation reaction between a 1,2-aminothiol and a carbonyl compound (an aldehyde or a ketone). nih.govnih.govmdpi.com This reaction typically proceeds via the formation of an intermediate imine thiophenol, which then undergoes intramolecular cyclization. mdpi.com

In the specific synthesis of MMTZs, the key precursors are an aminothiol (B82208) and a mercapto-carbonyl compound. nih.gov Research has detailed a synthetic route where various aminothiols are reacted with a mercapto-ketone, which is often masked in a more stable dithiane form to prevent side reactions. nih.gov The reaction involves the condensation of the amino group of the aminothiol with the carbonyl group of the mercapto-ketone (or its precursor) to form the five-membered thiazolidine ring. nih.govnih.govnih.gov This approach allows for the creation of a library of MMTZ compounds by varying the substituents on both the aminothiol and the carbonyl-containing starting material. nih.gov

Table 1: Key Reactants in MMTZ Synthesis

Reactant Class Specific Example Role in Synthesis
1,2-Aminothiol D- or L-Cysteine Provides the nitrogen and one sulfur atom of the thiazolidine ring.

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds, and MMTZs are no exception. Control over the stereochemical outcome of the thiazolidine synthesis is therefore highly important. The stereochemistry of the final MMTZ derivative is often dictated by the chirality of the starting materials, particularly the 1,2-aminothiol. nih.gov

For instance, by starting with the L- or D-enantiomers of amino acids like cysteine or penicillamine, chemists can selectively synthesize the corresponding L- or D-enantiomers of the final thiazolidine product. nih.govresearchgate.net This stereoselective approach is critical, as different stereoisomers can exhibit significantly different potencies and binding modes when interacting with their biological targets. nih.govnih.gov While MMTZ stereoisomers have been observed to display a less variable range of potencies compared to other inhibitors like captopril, controlling the stereochemistry remains a key aspect of the synthetic strategy to optimize therapeutic efficacy. nih.govnih.gov

Functionalization of the this compound Scaffold

The this compound scaffold possesses two distinct thiol groups: a primary aliphatic thiol (-CH₂SH) and an aromatic thiol (-ArSH). These two groups have different chemical properties, such as acidity (pKa) and nucleophilicity, which allows for selective functionalization. This differential reactivity is a powerful tool for chemists to modify the scaffold and attach other molecular fragments, tailoring the compound for specific applications.

Potential functionalization strategies include:

Selective Alkylation/Acylation: By carefully choosing reaction conditions (e.g., base, solvent), one thiol group can be selectively reacted over the other. The more acidic aromatic thiol can often be deprotonated under milder conditions, allowing for its selective reaction with electrophiles.

Disulfide Formation: The thiol groups can be oxidized to form disulfide bonds. This can be done intramolecularly to form a cyclic disulfide or intermolecularly to link the scaffold to other thiol-containing molecules, such as peptides or other synthetic structures.

Metal Coordination: Both thiol groups are excellent ligands for metal ions, allowing for the synthesis of a wide range of coordination complexes.

Click Chemistry: The thiol groups can participate in thiol-ene "click" reactions, providing a highly efficient method for attaching a wide variety of functional groups to the scaffold. figshare.com

While specific studies on the functionalization of this compound are not extensively detailed in the provided literature, the principles of thiol chemistry and the methodologies applied to the functionalization of other mercapto-containing heterocyclic compounds, such as 2-mercapto-1,3,4-thiadiazoles, can be analogously applied. mdpi.com

Preparation of Self-Assembled Monolayers (SAMs) from Benzenethiol (B1682325) Derivatives

Benzenethiol and its derivatives are widely used for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, silver, and copper. arxiv.orgpradeepresearch.orgresearchgate.net SAMs are highly ordered molecular layers that form spontaneously upon immersion of a substrate into a solution of the thiol compound. sigmaaldrich.comsigmaaldrich.com These monolayers can dramatically alter the surface properties of the substrate.

A general procedure for preparing high-quality SAMs involves several key steps: sigmaaldrich.comsigmaaldrich.com

Substrate Preparation: The metal substrate (e.g., a gold-coated silicon wafer) must be meticulously cleaned to remove any organic or inorganic contaminants.

Solution Preparation: A dilute solution of the benzenethiol derivative (typically in the millimolar range) is prepared in a high-purity solvent, most commonly absolute ethanol. pradeepresearch.orgsigmaaldrich.com

Immersion: The clean substrate is immersed in the thiol solution. To obtain well-ordered and densely packed monolayers, the container is often backfilled with an inert gas like nitrogen to minimize oxidation, and the assembly process is allowed to proceed for an extended period, typically 24 to 48 hours. sigmaaldrich.comsigmaaldrich.com

Rinsing and Drying: After assembly, the substrate is removed from the solution, thoroughly rinsed with fresh solvent to remove any non-chemisorbed molecules, and dried with a stream of dry nitrogen. sigmaaldrich.com

The quality of the resulting SAM is dependent on a clean environment, the purity of the reagents, and the self-assembly time. sigmaaldrich.comsigmaaldrich.com

A critical application of SAMs made from benzenethiol derivatives is in the field of organic electronics, where they are used to modify the interface between a metal electrode and an organic semiconductor. arxiv.org The SAM forms an electric dipole layer at the surface, which can alter the work function (Φm) of the metal electrode. arxiv.orgresearchgate.net This tuning of the work function allows for the precise control of the charge injection barrier height (ΦB), which is the energy barrier that charge carriers (electrons or holes) must overcome to move from the electrode into the organic material. arxiv.org

By synthetically modifying the terminal group of the benzenethiol molecule, the magnitude and direction of the surface dipole can be controlled. arxiv.orgresearchgate.net

Electron-donating groups (e.g., -NH₂) tend to decrease the work function, which facilitates electron injection. researchgate.net

Electron-withdrawing groups (e.g., -F, -CN) tend to increase the work function, which facilitates hole injection. researchgate.netrsc.org

This ability to engineer the electrode-semiconductor interface is crucial for improving the performance and stability of organic electronic devices such as organic field-effect transistors (OFETs) and perovskite solar cells. researchgate.netrsc.orgsemi.ac.cnrsc.org Research has shown that applying an electrical stimulus can even induce structural changes in certain benzenethiol SAMs, leading to reversible switching of the charge-injection-barrier heights. arxiv.org

Table 2: Effect of Terminal Groups on Au Work Function

Terminal Group (Y) on Benzenethiol SAM Effect on Au Work Function (Φm) Impact on Charge Injection
-NH₂ Decreases Φm Favors Electron Injection
-H Baseline Reference
-F Increases Φm Favors Hole Injection

Related Benzothiazole (B30560) and Benzimidazole (B57391) Thiol Derivatives as Synthetic Analogs

Benzothiazole and benzimidazole are heterocyclic scaffolds that are structurally related to the benzene (B151609) ring of this compound. When these scaffolds incorporate thiol or mercapto groups, they become important synthetic analogs with a wide range of biological activities and material applications. ijper.orgjyoungpharm.orgnih.gov

The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenols with carbonyl compounds, a reaction pathway that is analogous to the formation of thiazolidines from aminothiols. mdpi.comresearchgate.net These derivatives have been extensively investigated for their pharmacological properties. Numerous studies have reported their potent activities as:

Anticancer agents nih.govnih.govresearchgate.net

Antimicrobial agents ijper.org

Anti-inflammatory agents ijper.org

Anticonvulsant agents jyoungpharm.org

For example, a series of novel benzothiazole-2-thiol derivatives linked with pyridinyl-2-amine exhibited potent and broad-spectrum inhibitory activities against various human cancer cell lines. nih.gov Similarly, novel derivatives of benzothiazole, benzimidazole, and the related benzoxazole (B165842) have been synthesized and evaluated as potential antitumor agents. nih.gov The diverse biological activities of these synthetic analogs underscore the importance of the benzothiazole and benzimidazole thiol motifs in medicinal chemistry and drug discovery. ijper.org

Table 3: List of Compounds

Compound Name
This compound
2-Mercaptomethyl Thiazolidine (MMTZ)
Cysteine
Penicillamine
Captopril
2-Mercapto-5-methyl-1,3,4-thiadiazole
Benzenethiol
Benzothiazole
Benzimidazole
2-Aminothiophenol
Pyridinyl-2-amine

Computational Chemistry and Theoretical Studies on 2 Mercaptomethyl Benzenethiol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(mercaptomethyl)benzenethiol. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying the electronic structure, stability, and reactivity of organic sulfur compounds. nrel.govmdpi.com Functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), are commonly employed to model the geometries and energies of thiol-containing molecules and their reaction pathways. mdpi.comrsc.org

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states. mdpi.com For instance, in reactions such as the formation of cyclic disulfides or metal complexes, computational studies can pinpoint the rate-limiting step by calculating the activation energy (the energy barrier of the highest-energy transition state). nih.gov

The mechanism for a reaction is investigated by optimizing the geometries of reactants, products, intermediates, and transition states. mdpi.com The nature of each stationary point is confirmed by calculating harmonic vibrational frequencies; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov By applying Conventional Transition State Theory (TST), these calculated energy barriers can be used to compute theoretical reaction rate constants, providing a quantitative understanding of the reaction kinetics. wikipedia.orgnih.gov For a reaction with a Gibbs free energy of activation (ΔG‡) of approximately 23 kcal/mol at room temperature, the half-life is typically a few hours, corresponding to a reaction that proceeds to completion overnight. wikipedia.org

Non-covalent interactions play a critical role in molecular recognition and the stabilization of chemical and biological structures. soton.ac.ukdesy.de In systems containing this compound, sulfur-π (S-π) interactions are particularly significant. These can occur intramolecularly, between one of the sulfur atoms and the molecule's own benzene (B151609) ring, or intermolecularly with other aromatic systems. Computational studies, combining high-level ab initio calculations with methods like Natural Bond Orbital (NBO) analysis, have characterized the nature and strength of these interactions. nih.govrsc.org

The S-H/π interaction, a specific type of sulfur-π interaction, is driven significantly by favorable molecular orbital overlap between an aromatic π donor orbital and the S-H σ* acceptor orbital. nih.gov This interaction is energetically significant, with stabilization energies that can be quantified through quantum chemical calculations. nih.govnih.gov For example, high-level computations on the H₂S–benzene complex, a model for S/π interactions, predict a stabilization energy of -2.74 kcal/mol. nih.gov These interactions are crucial in various contexts, from the crystal packing of small molecules to the folding and stability of proteins. nih.govnih.gov

Interaction TypeModel SystemComputational MethodCalculated Interaction Energy (kcal/mol)Reference
S-H/πp-Thiocresol DimerMP2/aug-cc-pVDZ (NBO analysis)-1.91 nih.gov
S/πH₂S–Benzene ComplexCCSD(T)/aug-cc-pVQZ-2.74 nih.gov
S/πBenzofuran⋯Sulfur DioxideB3LYP-D3/6-311++G(d,p)-4.13 rsc.org
S-H/πBenzofuran⋯Hydrogen Sulfide (B99878)B3LYP-D3/6-311++G(d,p)-2.94 rsc.org

Quantum chemical calculations provide detailed information about the electronic structure of this compound, including optimized geometries (bond lengths and angles), charge distributions, and molecular orbitals. nrel.gov DFT calculations on analogous molecules, such as 1,2-benzenedithiol (B97157) and substituted thiophenols, offer valuable benchmarks for the expected structural parameters. rsc.orgmdpi.com

A key parameter that can be estimated computationally is the bond dissociation energy (BDE), which quantifies the energy required to break a specific bond homolytically. The S-H bond dissociation energy is particularly relevant for the reactivity of thiols, including their role as radical scavengers. DFT methods like UB3LYP/6-311++g(d,p) have been shown to predict relative S-H BDEs with good accuracy. rsc.org For thiophenol, the parent aromatic thiol, the calculated gas-phase S-H BDE is around 75-77 kcal/mol, and this value is influenced by substituents on the aromatic ring. rsc.org The stability of the resulting thiophenoxyl radical is the major factor governing these substituent effects. rsc.org

ParameterMolecule/SystemComputational MethodCalculated ValueReference
Bond Length (As-S)AsI(PhS₂) ComplexB3LYP/6-31+G(d,p);LANL2DZ2.288 / 2.289 Å mdpi.com
Bond Angle (S-As-S)AsI(PhS₂) ComplexB3LYP/6-31+G(d,p);LANL2DZ92.5° mdpi.com
S-H Bond Dissociation EnergyThiophenolG3(MP2)-RAD77.4 kcal/mol rsc.org
S-H Bond Dissociation Energy4-MethoxythiophenolG3(MP2)-RAD76.2 kcal/mol rsc.org

Modeling of Ligand-Receptor Interactions

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of how small molecules like this compound derivatives bind to biological targets such as enzymes. nih.govnih.gov Techniques range from molecular docking, which predicts the preferred orientation of a ligand in a receptor's binding site, to more intensive methods like molecular dynamics simulations. nih.govbohrium.com

Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics. mdpi.com These enzymes use one or two zinc ions in their active site to hydrolyze the antibiotic. nih.gov A class of inhibitors known as 2-mercaptomethyl thiazolidines (MMTZs), which share structural motifs with this compound, has been investigated as inhibitors of all three MBL subclasses (B1, B2, and B3). nih.gov

Computational studies have been essential in revealing the binding mode of these inhibitors. A multiscale approach, combining molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) optimizations, has been used to model how MMTZ inhibitors bind to the di-zinc active site of MBLs like IMP-1. researchgate.net These models show that the inhibitor's thiol group directly interacts with the catalytic zinc ions, mimicking the binding of the substrate. nih.govmdpi.com Furthermore, computational analysis highlighted the critical role of a sulfur-π interaction between the inhibitor and a conserved tryptophan residue in the active site, which enhances binding affinity. nih.gov These theoretical insights also explain experimental observations, such as why certain stereoisomers of MMTZs are significantly less potent; steric constraints prevent them from achieving the optimal geometry for the crucial sulfur-π interaction. nih.gov

Simulations of Molecular Structures and Reactivity

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD can simulate the movements, conformational changes, and interactions of molecules over time. bohrium.com This technique is widely used to refine docked ligand-receptor complexes and to assess the stability of binding modes. nih.govresearchgate.net

In the context of this compound and its derivatives as enzyme inhibitors, MD simulations are performed on the inhibitor-MBL complex. bohrium.comresearchgate.net These simulations, often spanning hundreds of nanoseconds, can confirm whether a computationally docked pose is stable within the dynamic environment of the enzyme's active site. bohrium.com They can also reveal subtle conformational adjustments in both the ligand and the protein that facilitate binding, and can be used in methods like MM-PBSA to calculate the free energy of binding. nih.gov Such simulations are crucial for validating initial docking results and for providing a more realistic picture of the molecular recognition process, thereby guiding the rational design of more potent inhibitors. nih.govresearchgate.net

Q & A

Q. Basic

  • NMR : ¹H NMR (CDCl₃) shows distinct peaks for mercaptomethyl (–SCH₂–, δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.5 ppm). Disulfide impurities appear as broad signals at δ 2.5–3.5 ppm .
  • HPLC/GC : Use C18 columns (MeCN/H₂O, 70:30) or GC-MS with DB-5 columns to confirm purity ≥98%. Retention times should match reference standards .

What experimental protocols ensure stability during storage and handling?

Basic
Store at 0–4°C under argon to prevent oxidation. Aqueous solutions require 1–5% stabilizers (e.g., ascorbic acid) to inhibit disulfide formation. Degradation kinetics studies show <5% loss over 30 days under these conditions .

How does this compound interact with transition metals in catalytic systems?

Advanced
The compound forms stable tetra-coordinate complexes with Ni(II) or Zn(II), as demonstrated by cyclic voltammetry (CV) and X-ray crystallography. For example, Ni(PS)₂ complexes exhibit electrocatalytic hydrogen evolution at –1.2 V vs. Ag/AgCl in acetic acid, with turnover frequencies (TOF) >500 h⁻¹ . Optimize ligand-to-metal ratios (2:1) to minimize metal leaching.

What methodologies assess its corrosion inhibition efficacy on steel surfaces?

Q. Advanced

  • Electrochemical impedance spectroscopy (EIS) : Test in 1 M HCl; inhibition efficiency (%) is calculated via charge-transfer resistance (Rₐₜ) changes. A 2 mM solution achieves ~85% efficiency at 298 K .
  • DFT modeling : HOMO/LUMO energy gaps correlate with adsorption strength on Fe(110) surfaces. Higher electron-donating capacity (–SCH₂ group) enhances passivation .

How do solvent polarity and pH affect its reactivity in nucleophilic substitutions?

Advanced
In polar aprotic solvents (DMF, DMSO), the thiolate anion (generated at pH >10) reacts efficiently with alkyl halides (SN₂ mechanism). Kinetic studies show second-order rate constants (k₂) of 0.15 L/mol·s for benzyl bromide at 25°C. Acidic conditions (pH <4) favor disulfide byproducts, reducing substitution yields by ~40% .

What contradictions exist in reported catalytic activities, and how are they resolved?

Advanced
Discrepancies in hydrogen evolution rates (e.g., 300–600 h⁻¹ TOF) arise from variations in electrode pretreatment or electrolyte purity. Standardize protocols: polish electrodes with 0.05 µm alumina, use HPLC-grade acetic acid, and confirm dissolved O₂ levels <1 ppm via argon sparging .

How is computational modeling applied to predict its bioactivity or reactivity?

Q. Advanced

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. Autodock Vina scores suggest high affinity (–9.2 kcal/mol) for the heme-binding site .
  • MD simulations : Analyze adsorption on Au(111) surfaces for biosensor applications. Thiol-gold bond formation occurs within 2 ns at 300 K .

What safety protocols mitigate risks during large-scale reactions?

Q. Basic

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to manage volatile thiol vapors (TLV 0.5 ppm) .
  • Spill response : Neutralize with 10% NaOH/activated charcoal. Avoid oxidizing agents (e.g., HNO₃) to prevent exothermic reactions .

How are kinetic parameters determined for its oxidation to disulfides?

Advanced
Monitor UV-Vis absorbance at 260 nm (S–S bond formation) in air-saturated ethanol. Pseudo-first-order kinetics (k = 0.012 min⁻¹ at 25°C) are derived from ln(A∞ – Aₜ) vs. time plots. Arrhenius analysis gives Eₐ ≈ 45 kJ/mol, indicating O₂ diffusion as the rate-limiting step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.